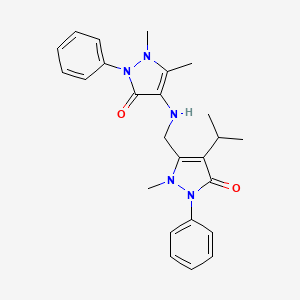

Bisfenazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55837-24-6 |

|---|---|

Molecular Formula |

C25H29N5O2 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

1,5-dimethyl-4-[(2-methyl-5-oxo-1-phenyl-4-propan-2-ylpyrazol-3-yl)methylamino]-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C25H29N5O2/c1-17(2)22-21(28(5)29(24(22)31)19-12-8-6-9-13-19)16-26-23-18(3)27(4)30(25(23)32)20-14-10-7-11-15-20/h6-15,17,26H,16H2,1-5H3 |

InChI Key |

JPKRUWRMHGVJCV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=O)N(N3C)C4=CC=CC=C4)C(C)C |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=O)N(N3C)C4=CC=CC=C4)C(C)C |

Other CAS No. |

55837-24-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Bisfenazone and Its Analogues

Chemo-selective Synthesis of Bisfenazone Core Structures

The foundational core of this compound and its analogues is the pyrazolone (B3327878) ring, a five-membered lactam containing two adjacent nitrogen atoms. The classical and most fundamental method for constructing this heterocyclic system is the Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in the 1880s. wikipedia.orgwikipedia.org This reaction involves the condensation of a hydrazine (B178648) derivative with a β-ketoester.

In the archetypal synthesis of the related compound phenazone, phenylhydrazine (B124118) is condensed with ethyl acetoacetate (B1235776). wikipedia.org The initial reaction forms a phenylhydrazone, which then undergoes cyclization upon heating to yield 1-phenyl-3-methylpyrazol-5-one. Subsequent N-methylation, typically using dimethyl sulfate, produces the final phenazone structure. wikipedia.org

A critical aspect of this synthesis, especially when using unsymmetrical starting materials, is achieving chemo- and regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can potentially lead to two different regioisomeric pyrazoles. mdpi.com The direction of the initial nucleophilic attack by the hydrazine onto one of the two carbonyl groups determines the final structure. Reaction conditions, including pH and temperature, as well as the electronic and steric nature of the substituents on both reactants, play a crucial role in directing the cyclization to selectively form the desired pyrazolone core. mdpi.com For instance, research into the reactions of 1,2,4-triketone analogues with hydrazines has shown that the choice of acid catalyst and temperature can switch the reaction pathway, leading to either pyrazole or pyridazinone products, underscoring the importance of controlled conditions for chemo-selectivity. mdpi.com

Key Reactants in Pyrazolone Core Synthesis

| Reactant Type | Example | Role |

|---|---|---|

| Hydrazine Derivative | Phenylhydrazine | Provides the N-N bond of the pyrazole ring |

Development of Novel Synthetic Routes for this compound Derivatives

Building upon the core pyrazolone structure, researchers have developed numerous synthetic routes to access a wide array of derivatives, aiming to enhance or modify the compound's properties. These methods, applied to analogues like phenazone and propyphenazone (B1202635), are directly relevant to the potential synthesis of this compound derivatives.

One prominent strategy involves the functionalization of a pre-existing, activated pyrazolone core. For example, 4-aminophenazone serves as a versatile starting material for a variety of transformations, including acylation, alkylation, and condensation reactions, to produce new derivatives. researchgate.net Further heterocyclization of these products can lead to complex systems, such as pyrazolo[4,3-e] wikipedia.orgingentaconnect.commdpi.comtriazines. researchgate.net

Another innovative approach is the creation of mutual prodrugs. This has been demonstrated by coupling bromopropyphenazone with other acidic NSAIDs like ibuprofen (B1674241) or diclofenac. nih.gov The resulting ester linkage is designed to be hydrolyzed in vivo, releasing both pharmacologically active agents, which may lead to a synergistic analgesic and anti-inflammatory effect. nih.gov The synthesis is typically a straightforward esterification conducted in a dry solvent like acetone (B3395972) or methylene (B1212753) chloride. nih.gov

Furthermore, novel derivatives have been pursued through the introduction of unique substituents. For example, methods for the regioselective methylation of 1-aryl-3-polyfluoroalkylpyrazol-5-ols have been developed to synthesize N-methylpyrazolones (fluorinated analogues of antipyrine) and isomeric O-methylpyrazoles. nih.gov This strategic incorporation of fluorine aims to create new lead compounds with improved biological profiles. nih.gov

Strategic Derivatization for Modulating Biological Interactions

The derivatization of the pyrazolone core is a key strategy for modulating biological interactions and fine-tuning the pharmacological profile. The goal is often to improve potency, enhance selectivity for specific enzyme targets like cyclooxygenase-2 (COX-2), or alter pharmacokinetic properties.

A highly successful strategy involves a molecular hybridization approach, where the pyrazolone scaffold is linked to other bioactive heterocyclic moieties. Research has shown that synthesizing antipyrine (B355649) derivatives incorporating 1,3,4-oxadiazole, 1,3,4-thiadiazole, or pyrimidine (B1678525) rings can yield compounds with potent anti-inflammatory activity and significant selectivity for COX-2 over COX-1. nih.govtandfonline.com For instance, derivatives where a p-chloro or p-bromo substituted phenyl-oxadiazole moiety was attached to the antipyrine core were identified as highly potent and selective COX-2 inhibitors. nih.gov This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The prodrug strategy, as mentioned previously, is another powerful tool for modulating biological interactions. By linking propyphenazone to another NSAID, the resulting mutual prodrug can offer a different release profile and potentially synergistic effects once cleaved by esterases in the body. nih.gov

Additionally, derivatization is used to modify fundamental physicochemical properties. The synthesis of fluorinated antipyrine analogues, for example, is a deliberate attempt to alter properties such as lipophilicity and metabolic stability, which can influence a drug's absorption, distribution, and efficacy. nih.gov

Catalytic Approaches in this compound Synthesis Research

Modern synthetic chemistry increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. The synthesis of pyrazolone and pyrazole structures has benefited significantly from the development of novel catalytic systems. These approaches offer advantages over classical methods by providing milder reaction conditions, shorter reaction times, and higher yields. growingscience.com

Heterogeneous Catalysis: Reusable solid catalysts are particularly attractive from a green chemistry perspective. For example, FeCl3/SiO2 nanoparticles have been employed as a highly effective and recyclable heterogeneous catalyst for the four-component synthesis of 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones. growingscience.com Similarly, heteropolyacids like Keggin-type H₄SiW₁₂O₁₄ have been shown to effectively catalyze the synthesis of pyrazolone derivatives, resulting in excellent yields and significantly reduced reaction times compared to uncatalyzed reactions. ijpcbs.com

Homogeneous and Organocatalysis: Asymmetric synthesis, which is crucial for producing chiral drugs, has been advanced through catalysis. Phase-transfer catalysts derived from Cinchona alkaloids have been successfully used for the highly enantioselective propargylation and alkylation of 4-substituted pyrazolones, creating all-carbon quaternary stereocenters with excellent enantioselectivity. acs.org Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool. A pyrrolidine-benzoic acid salt has been shown to catalyze a one-pot, three-component reaction to form 1,3-diarylallylidene pyrazolones efficiently. acs.org Furthermore, copper-catalyzed cycloaddition reactions provide a regioselective route to specific derivatives, such as 4-trifluoromethyl pyrazoles, under mild conditions. rsc.org

Sustainable and Green Chemistry Principles in this compound Production Research

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals, including pyrazolone-based compounds, to minimize environmental impact and improve process safety. acs.org

Multicomponent Reactions (MCRs): A key green strategy is the use of MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. This approach improves atom economy and procedural simplicity. growingscience.com The synthesis of pyrazolones has been effectively achieved through four-component reactions, highlighting the utility of this strategy. growingscience.comacs.org

Green Solvents and Conditions: The replacement of volatile and hazardous organic solvents is a central tenet of green chemistry. Water has been successfully used as a reaction medium for the synthesis of pyrazolone derivatives, often in conjunction with a catalyst like imidazole. thieme-connect.comacs.org Solvent-free approaches, sometimes assisted by microwave irradiation or grinding, represent another sustainable alternative that can lead to rapid, high-yielding reactions. rsc.orgpharmacophorejournal.com

Energy Efficiency and Novel Technologies: Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are being applied to the production of pyrazole derivatives. rsc.org These methods can dramatically reduce reaction times and improve yields. Furthermore, flow chemistry, where reactions are performed in continuous-flow reactors, is emerging as a superior alternative to traditional batch processing. mdpi.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and better scalability, making it a highly promising technology for the sustainable production of pyrazolone-based active pharmaceutical ingredients. mdpi.com

Elucidation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for Bisfenazone

Theoretical Frameworks in SAR and QSAR Analysis for Pyrazole (B372694) and Phenyl-Containing Compounds

Structure-Activity Relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity. pdbbind.org.cn For compounds containing pyrazole and phenyl rings, like bisfenazone, SAR is used to identify which structural features are essential for their herbicidal effects. nih.gov QSAR provides a quantitative dimension to this relationship, employing statistical models to correlate variations in physicochemical properties and structural descriptors of compounds with their biological activities. ontosight.aigoogle.com

The pyrazole ring is a versatile five-membered heterocyclic scaffold widely used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities and synthetic accessibility. wikipedia.orgmdpi.comglobalresearchonline.net In QSAR studies of pyrazole-containing herbicides, common theoretical frameworks involve the generation of mathematical models through methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net These models aim to create a predictive relationship in the form:

Activity = f (Molecular Descriptors) + error

This framework allows for the in silico prediction of the activity of novel, unsynthesized compounds, guiding research toward molecules with potentially higher potency. google.com The analysis focuses on how substitutions on both the pyrazole and phenyl moieties influence herbicidal action. acs.org The shift from one substituent to another, for example from a 4'-nitro to a 4'-trifluoromethyl group on a phenyl ring, can produce a novel class of herbicides with different weed spectrum activities, demonstrating the core principle of SAR. acs.orgacs.org

Ligand-Target Interaction Profiling and Analysis

This compound functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). chimia.chresearchgate.net This enzyme is a critical component in the biochemical pathway that synthesizes plastoquinone (B1678516) and α-tocopherol in plants. chimia.ch The inhibition of HPPD disrupts this pathway, leading to the characteristic bleaching of plant tissues and eventual plant death. researchgate.netfrontiersin.org

The interaction between this compound and the HPPD active site is central to its mode of action. The active site of HPPD contains a crucial Fe(II) ion. frontiersin.org Benzoylpyrazole (B3032486) herbicides, including this compound, typically feature a β-diketone or a bioisosteric enol moiety which is essential for binding. This part of the molecule displaces water molecules and forms coordinating interactions with the Fe(II) ion in the enzyme's active site. frontiersin.org

Molecular docking studies on related benzoylpyrazole and other HPPD inhibitors have identified key amino acid residues that stabilize the ligand-enzyme complex. These interactions are predominantly hydrophobic and include π-π stacking interactions with aromatic residues such as Phenylalanine (Phe). mdpi.com Specifically, residues like Phe381 and Phe424 are often crucial for creating a stable binding pocket for the inhibitor. mdpi.comresearchgate.net The benzoyl portion of the inhibitor typically fits into this hydrophobic pocket, while the pyrazole moiety is involved in the critical coordination with the metal ion.

Molecular Descriptors and Their Correlation with Modulatory Potency

QSAR models rely on molecular descriptors, which are numerical values that characterize the properties of a molecule. discoveryjournals.org For pyrazole and phenyl-containing herbicides, these descriptors fall into several categories, including steric, electronic, hydrophobic, and topological parameters. The correlation of these descriptors with herbicidal potency allows for the identification of key molecular properties that drive activity.

Studies on pyrazole-based herbicides have shown that various descriptors are significant. For example, in a QSAR study on pyrazolo[5,1-d] herts.ac.ukchimia.chresearchgate.netpesticidestewardship.orgtetrazin-4(3H)one derivatives, herbicidal activity against Brassica campestris was found to be significantly affected by the molar refractivity (MR) and Verloop (Lm) parameters (steric descriptors), as well as electronic parameters like Hammett's constants. nih.gov For activity against Echinochloa crus-galli, hydrophobic parameters (π) were more influential. nih.gov This indicates that the optimal properties for activity can be weed-species dependent.

A summary of commonly used descriptors and their general influence on the activity of pyrazole-based herbicides is presented below.

| Descriptor Class | Specific Descriptor | General Correlation with Potency |

| Steric | Molar Refractivity (MR) | An optimal size/volume for substituents at specific positions often exists for maximal activity. nih.gov |

| Verloop Sterimol Parameters (L, B1, B5) | Defines the dimensions of substituents; crucial for fitting into the enzyme's active site. nih.gov | |

| Taft Steric Parameter (Es) | Quantifies the steric effect of a substituent. nih.gov | |

| Electronic | Hammett Constant (σ) | Indicates the electron-donating or electron-withdrawing nature of a substituent, affecting binding interactions. nih.gov |

| Electrostatic Fields (CoMFA/CoMSIA) | The distribution of positive and negative charges across the molecule is critical for interaction with polar residues in the target's active site. frontiersin.org | |

| Hydrophobic | Partition Coefficient (logP or π) | Influences the compound's ability to cross biological membranes and reach the target site. An optimal hydrophobicity is often required. nih.gov |

| Topological | Balaban J index | Describes molecular shape and branching, which can be important for specificity and potency. nih.gov |

For HPPD inhibitors specifically, QSAR studies have frequently highlighted the importance of steric and electrostatic properties in determining inhibitory activity. frontiersin.org

Three-Dimensional QSAR (3D-QSAR) Modeling for this compound Derivatives

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational method that provides a more detailed understanding of how a molecule's properties in 3D space affect its biological activity. nih.gov The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.orgresearchgate.net These methods align a series of molecules and calculate their steric, electrostatic, and other fields. The variation in these fields is then correlated with the biological activity to generate a predictive model.

While specific 3D-QSAR studies on this compound derivatives are not publicly available, extensive research on other pyrazole-based compounds and HPPD inhibitors provides a clear framework for how such a model would be applied. nih.govresearchgate.netmdpi.com These studies generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity.

Steric Contour Maps: Green contours typically indicate regions where bulky groups increase activity, while yellow contours show where they decrease activity.

Electrostatic Contour Maps: Blue contours highlight areas where positively charged groups enhance potency, whereas red contours indicate where negatively charged groups are favorable.

For phenylpyrazole insecticides, 3D-QSAR has been used to guide the modification of side arms to improve activity. acs.org For HPPD inhibitors, CoMFA and CoMSIA models have shown that the steric and electrostatic contributions are crucial for inhibitory potency. frontiersin.org The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

The table below shows representative statistical results from a 3D-QSAR study on a series of HPPD inhibitors, illustrating the predictive power of such models.

| Model | q² | r² | ONC | Field Contributions |

| Topomer CoMFA | 0.703 | 0.957 | 6 | Steric and Electrostatic fields are primary contributors. mdpi.com |

| CoMFA | 0.81 | 0.97 | 5 | Steric: 52.8%, Electrostatic: 47.2% frontiersin.org |

| CoMSIA | 0.79 | 0.96 | 6 | Steric: 13.9%, Electrostatic: 31.9%, Hydrophobic: 31.5%, H-bond Donor: 10.3%, H-bond Acceptor: 12.4% frontiersin.org |

| (Data is representative of models for HPPD inhibitors and not specific to this compound) |

These models provide invaluable guidance for the rational design of new derivatives by suggesting specific structural modifications on the pyrazole and phenyl rings to optimize interactions with the target enzyme. mdpi.com

Computational Approaches to SAR Elucidation

A variety of computational techniques are employed to elucidate the SAR of this compound and related compounds. These methods complement experimental work and accelerate the discovery of new herbicidal molecules. frontiersin.org

Molecular Docking: This is a primary tool used to predict the preferred orientation of a ligand when bound to its target protein. cam.ac.uk For HPPD inhibitors, docking simulations are used to analyze the binding mode within the enzyme's active site, confirming the coordination with the Fe(II) ion and identifying key interactions with amino acid residues. nih.govnih.gov The results help rationalize the observed activity of different derivatives and guide the design of new compounds with improved binding affinity. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. frontiersin.org A pharmacophore model for HPPD inhibitors typically includes features corresponding to the metal-chelating group and the hydrophobic regions that interact with the binding pocket. mdpi.com These models can then be used to rapidly screen large virtual libraries of compounds to find new potential hits. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the protein's active site, and the role of water molecules. acs.org By calculating the binding free energy, MD simulations can offer a more accurate prediction of a compound's affinity for its target. mdpi.com

These computational approaches are often used in an integrated workflow, starting with pharmacophore modeling or virtual screening, followed by molecular docking to refine binding poses, and finally MD simulations to confirm the stability of the most promising candidates. frontiersin.orgnih.gov

Structure-Biodegradability Relationship (SBR) Analysis in Environmental Contexts

The core of SBR analysis is the identification of molecular substructures or properties that either promote or hinder microbial degradation. Studies on N-heterocyclic compounds, a class that includes the pyrazole ring of this compound, have established general rules for biodegradability. who.int

Key findings from SBR studies relevant to this compound's structure include:

Activating Fragments: The presence of certain functional groups that are recognizable by microbial enzymes can enhance biodegradation. For example, sites susceptible to attack by amidohydrolases or cytochrome P450 monooxygenases are considered activating fragments for nonaromatic N-heterocycles. who.int

Inactivating Fragments: Conversely, some structural features can make a molecule recalcitrant to degradation. For other heterocyclic compounds like imidazoles, the presence of phenyl, cyano, or nitro substituents has been linked to poor biodegradability. ncsu.edu

General Properties: Properties like high molecular weight and low water solubility can generally decrease the rate of biodegradation as they limit the bioavailability of the compound to microorganisms. uci.edu

While a specific SBR analysis for this compound is not widely published, these general principles suggest that its biodegradability would be influenced by the stability of the pyrazole and phenyl rings and the nature of the substituents on them. QSBR models, often based on large datasets of biodegradation data, can provide predictive estimations of a chemical's persistence, helping to design future herbicides with more favorable environmental profiles. researchgate.net

Mechanistic Investigations of Bisfenazone at the Cellular and Subcellular Levels

Identification and Characterization of Cellular and Molecular Targets (e.g., Carboxylesterase)

Bisfenazone has been identified as a compound that targets carboxylesterase. nih.govresearchgate.netarchive.org Carboxylesterases are a group of enzymes that play a significant role in the metabolism of various drugs and endogenous compounds. nih.govevotec.comnih.gov These enzymes are part of the serine hydrolase superfamily and are responsible for the hydrolysis of ester-containing substances. evotec.comnih.gov

In a virtual screening study aimed at identifying potential drug candidates against SARS-CoV-2, this compound was noted for its interaction with carboxylesterase. nih.govresearchgate.net This identification of carboxylesterase as a molecular target for this compound provides a foundation for understanding its biological activity. The interaction with this enzyme suggests that this compound could modulate the metabolism of various ester-containing drugs and prodrugs, potentially influencing their efficacy and toxicity. evotec.com Carboxylesterases are also involved in the detoxification of pesticides and the metabolism of lipids, indicating that this compound's effects could extend to these areas. nih.govucanr.edu

Further research has highlighted the importance of carboxylesterases in different physiological and pathological contexts. For instance, carboxylesterase 1 (CES1) is abundant in the liver and plays a crucial role in drug metabolism. psu.edu It has also been implicated in the progression of certain cancers, such as melanoma. nih.gov The ability of this compound to target carboxylesterase suggests its potential use in therapeutic strategies that involve modulating the activity of this enzyme, such as in gene-directed enzyme prodrug therapy for cancer. nih.gov

The characterization of carboxylesterase as a target for this compound opens up avenues for further investigation into its specific interactions and the functional consequences of this binding. Understanding the precise nature of this interaction is essential for developing this compound as a therapeutic agent.

Enzyme Inhibition and Activation Dynamics

The interaction of this compound with carboxylesterase suggests that it may act as an inhibitor of this enzyme. nih.govresearchgate.net Enzyme inhibition is a key mechanism by which drugs exert their pharmacological effects. mit.edudatabiotech.co.il Inhibitors can be classified as reversible or irreversible, with further distinctions into competitive, noncompetitive, and uncompetitive inhibition based on their mechanism of action. aklectures.com

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. mit.edu This type of inhibition can be overcome by increasing the substrate concentration. mit.edu Kinetically, competitive inhibition increases the Michaelis constant (Km) but does not affect the maximal velocity (Vmax). databiotech.co.il

Noncompetitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. This form of inhibition reduces Vmax but does not change Km.

Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. mit.edu

The specific type of inhibition exerted by this compound on carboxylesterase would determine its kinetic profile and its impact on the metabolism of carboxylesterase substrates. For example, if this compound is a competitive inhibitor, its effects could be overcome by high concentrations of the substrate. Conversely, if it is a noncompetitive or uncompetitive inhibitor, its effects would be more persistent.

The dynamics of enzyme inhibition are crucial for understanding the potential for drug-drug interactions. psu.edu Inhibition of carboxylesterase by this compound could lead to altered plasma concentrations of co-administered drugs that are metabolized by this enzyme, potentially leading to increased toxicity or reduced efficacy. Therefore, detailed kinetic studies are necessary to fully characterize the inhibitory profile of this compound.

Modulation of Intracellular Signaling Cascades and Pathways

The interaction of this compound with cellular targets like carboxylesterase can lead to the modulation of various intracellular signaling cascades and pathways. medigraphic.comnih.gov These pathways are complex networks of proteins and other molecules that transmit signals from the cell surface to intracellular targets, ultimately leading to changes in cellular processes such as gene expression, proliferation, and apoptosis. nih.govcreative-diagnostics.com

Several key signaling pathways are known to be involved in cellular responses to external stimuli, including:

MAPK pathway: This pathway is involved in cell division, differentiation, and stress responses. nih.govcreative-diagnostics.com

PI3K/AKT/mTOR pathway: This cascade plays a central role in cell growth, survival, and metabolism. phypha.ir

JAK-STAT pathway: This pathway is crucial for cytokine signaling and immune responses. creative-diagnostics.comphypha.ir

NF-κB pathway: This pathway is a key regulator of inflammation and immunity. phypha.ir

While direct evidence linking this compound to specific signaling pathways is limited, its interaction with carboxylesterase provides a potential link. Carboxylesterases are involved in the metabolism of lipid signaling molecules, such as endocannabinoids, which can in turn modulate various signaling pathways. nih.govnih.gov For example, inhibition of carboxylesterase can alter the levels of these lipid mediators, leading to downstream effects on pathways like the MAPK and PI3K/AKT pathways.

Further research is needed to elucidate the specific signaling cascades that are modulated by this compound. This could involve techniques such as phosphoproteomics to identify changes in protein phosphorylation, and gene expression analysis to determine the downstream transcriptional effects of this compound treatment. Understanding these effects is crucial for a comprehensive understanding of its mechanism of action.

Receptor Binding and Ligand-Protein Interaction Analysis

The interaction between this compound and its molecular target, carboxylesterase, can be characterized using receptor binding and ligand-protein interaction analysis. umich.edunih.gov These techniques provide valuable information about the affinity, specificity, and nature of the binding between a ligand and its receptor. umich.edu

Receptor binding assays are used to measure the binding of a radiolabeled ligand to its receptor. umich.edunoaa.gov These assays can be used to determine key parameters such as the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). umich.edu Scintillation Proximity Assay (SPA) is a commonly used format for receptor binding assays, offering a high-throughput method for screening compounds. nih.govrevvity.com

In the context of this compound, a virtual screening study has already provided some initial data on its binding to carboxylesterase. The study reported an rdock score of -66.3130 kcal·mol−1 and a Vina score of -7.9 kcal·mol−1, indicating a favorable binding affinity. nih.govresearchgate.net

Table 1: Virtual Screening Docking Scores for this compound

| Compound | Target | rdock Score (kcal·mol−1) | Vina Score (kcal·mol−1) |

|---|---|---|---|

| This compound | Carboxylesterase | -66.3130 | -7.9 |

Data from a virtual screening study identifying potential anti-SARS-CoV-2 drug candidates. nih.govresearchgate.net

Further experimental validation of these computational findings is necessary. This could involve performing saturation binding experiments with a radiolabeled form of this compound or a competitive binding assay using a known carboxylesterase ligand. upenn.edu These studies would provide more definitive information on the binding characteristics of this compound and its interaction with the active site of the enzyme.

Cellular Response Profiling in Controlled In Vitro Systems

To understand the functional consequences of this compound's interaction with its cellular targets, it is essential to perform cellular response profiling in controlled in vitro systems. nih.gov These studies involve treating cultured cells with this compound and observing the resulting changes in cellular behavior.

In vitro models can be used to investigate a wide range of cellular responses, including:

Cell viability and proliferation: Assays such as MTT or WST-1 can be used to assess the effect of this compound on cell growth and survival.

Apoptosis and cell death: Techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining can be used to quantify the induction of apoptosis.

Enzyme activity: The effect of this compound on the activity of carboxylesterase can be measured directly in cell lysates or intact cells using specific substrates. evotec.com

Gene and protein expression: Techniques like qPCR and western blotting can be used to measure changes in the expression of genes and proteins involved in relevant signaling pathways.

For example, in the context of cancer research, one could investigate the effect of this compound on the proliferation of cancer cell lines that overexpress carboxylesterase. nih.govnih.gov The results of such studies would provide valuable insights into the potential therapeutic applications of this compound.

It is also important to consider the use of different cell types and culture conditions to mimic the in vivo environment as closely as possible. nih.gov For instance, co-culture systems involving different cell types can provide a more realistic model of tissue-level responses.

Subcellular Localization and Intracellular Trafficking Research

Investigating the subcellular localization and intracellular trafficking of this compound and its target, carboxylesterase, can provide further insights into its mechanism of action. nih.govnih.gov The localization of a protein within the cell is closely linked to its function, and changes in localization can be a key regulatory mechanism. nih.gov

Carboxylesterases are primarily located in the endoplasmic reticulum (ER), but they can also be found in the cytoplasm and can be secreted from the cell. nih.gov The specific subcellular localization of the carboxylesterase isoform targeted by this compound would influence the site of its action.

Fluorescence microscopy techniques, such as confocal microscopy, can be used to visualize the subcellular localization of this compound and carboxylesterase. nih.gov This could involve using a fluorescently labeled derivative of this compound or co-expressing a fluorescently tagged version of carboxylesterase. These studies could reveal whether this compound co-localizes with carboxylesterase in specific subcellular compartments and whether it affects the trafficking of the enzyme.

Understanding the intracellular fate of this compound is also important. This includes its uptake into cells, its distribution within different organelles, and its potential metabolism and efflux. This information is crucial for understanding its pharmacokinetics and pharmacodynamics at the cellular level.

Preclinical Pharmacological Research Methodologies for Bisfenazone Assessment

In Vitro Pharmacological Profiling Techniques

In vitro (Latin for "in glass") studies are performed in a controlled environment outside of a living organism, such as a test tube or petri dish. These assays are fundamental for initial screening and for dissecting the molecular mechanisms of a drug.

Cell-based assays are a cornerstone of in vitro pharmacology, providing insights into a compound's effects within a cellular context. wikipedia.org These assays utilize living cells, either primary cells isolated from tissues or immortalized cell lines, to model biological processes. googleapis.com For an anti-inflammatory agent like Bisfenazone, relevant cell-based assays would be developed to measure its ability to modulate inflammatory pathways.

Key Applications in Cell-Based Assays:

Cytotoxicity and Proliferation Assays: To determine the concentration range at which this compound affects cell viability and growth. researchgate.net

Reporter Gene Assays: To monitor the activity of specific transcription factors involved in inflammation, such as NF-κB.

Apoptosis Assays: To assess whether the compound induces programmed cell death. researchgate.net

High-Content Screening (HCS): This automated microscopy approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects. wikipedia.org

Table 1: Representative Cell-Based Assays for Anti-Inflammatory Compound Assessment This table is illustrative of standard assays and does not represent actual data for this compound.

| Assay Type | Purpose | Typical Readout | Cell Lines Example |

|---|---|---|---|

| MTT/XTT Assay | Measures cell viability and proliferation | Colorimetric change | RAW 264.7 (macrophages), HEK293 |

| NF-κB Reporter Assay | Quantifies inhibition of the NF-κB pathway | Luminescence or fluorescence | HEK293-NFκB-luc |

| Cytokine Release Assay (ELISA) | Measures levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Colorimetric (ELISA) | LPS-stimulated PBMCs |

| Caspase-Glo 3/7 Assay | Detects activation of apoptosis pathways | Luminescence | Jurkat cells |

Biochemical assays are cell-free systems designed to measure the direct interaction between a compound and its molecular target, such as an enzyme or receptor. lookchem.com These assays are crucial for confirming target engagement and understanding the compound's mechanism of action at a molecular level. nih.gov For this compound, which is in the same class as other cyclooxygenase (COX) inhibitors, a primary biochemical assay would likely test its activity against COX-1 and COX-2 enzymes.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target inside the cell. medkoo.com It measures changes in the thermal stability of a target protein upon ligand binding. nih.gov Another advanced method is the NanoBRET® Target Engagement Assay, a live-cell technique that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding. nih.gov

Table 2: Example Biochemical Assays for an Anti-Inflammatory Compound This table is illustrative of standard assays and does not represent actual data for this compound.

| Assay Name | Principle | Measured Parameter | Potential Target for this compound |

|---|---|---|---|

| COX Inhibition Assay | Measures the enzymatic activity of COX-1/COX-2 | Production of prostaglandin (B15479496) E2 (PGE2) | Cyclooxygenase (COX) |

| Kinase Inhibition Panel | Screens for activity against a broad range of kinases | ATP consumption or substrate phosphorylation | Inflammatory kinases (e.g., p38 MAPK, JNK) |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters protein thermal stability | Amount of soluble protein after heat shock | Specific intracellular target protein |

| Surface Plasmon Resonance (SPR) | Measures binding kinetics in real-time | Change in refractive index upon binding | Purified target protein |

Development and Application of Cell-Based Assays

In Vivo Preclinical Model Development and Validation for Pharmacological Studies

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most often in animal models. drugbank.com These studies are essential to understand how a compound behaves in a complex biological system, including its efficacy and pharmacodynamic properties. google.com

The choice of animal model is critical for the translational relevance of preclinical findings. scribd.com For an anti-inflammatory compound, models are chosen based on their ability to mimic aspects of human inflammatory diseases. Rodents, such as mice and rats, are commonly used.

Commonly Used Animal Models for Inflammation:

Carrageenan-Induced Paw Edema: An acute model of localized inflammation used to screen for anti-inflammatory activity.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics the systemic inflammatory response seen in sepsis. google.com

Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis, a chronic autoimmune inflammatory disease.

UV-Erythema in Guinea Pigs: A model for inflammation characterized by redness of the skin. antibodysociety.org

The sensitivity of the animal model to the compound and control substances is a key consideration. For instance, the CD-1 mouse strain is known to be highly sensitive to estrogenic compounds, making it a suitable model for certain endocrine-related studies.

Pharmacodynamics (PD) refers to the effect of a drug on the body. drugbank.com PD endpoints are measurable biomarkers that demonstrate the drug has reached its target and is having the desired biological effect. drugbank.com These endpoints are crucial for establishing a dose-response relationship. drugbank.com

In preclinical models, PD endpoints can include changes in biomarkers or physiological responses. drugbank.com For an anti-inflammatory agent, these could involve measuring the levels of inflammatory mediators in blood or tissue, or assessing clinical signs of inflammation. ncats.io For example, in a study of an anti-malarial compound, the reduction in parasitemia levels was a key pharmacodynamic endpoint. nih.gov

Table 3: Potential Pharmacodynamic Endpoints for this compound in Animal Models This table is illustrative of standard endpoints and does not represent actual data for this compound.

| Animal Model | Endpoint | Measurement Method |

|---|---|---|

| Carrageenan-Induced Paw Edema (Rat) | Reduction in paw volume (edema) | Plethysmometer |

| LPS-Induced Inflammation (Mouse) | Reduction in plasma TNF-α levels | ELISA |

| Collagen-Induced Arthritis (Mouse) | Improvement in clinical arthritis score | Visual scoring of joint swelling |

| Pain Model (e.g., Acetic Acid Writhing) | Reduction in pain behavior (writhes) | Observational count |

Selection and Characterization of Relevant Animal Models

Translational Research Paradigms in Preclinical Pharmacology

Translational research aims to bridge the gap between basic science discoveries and clinical applications. who.int In preclinical pharmacology, this involves designing studies that can effectively predict how a compound will behave in humans. This paradigm emphasizes a "bench-to-bedside" approach, ensuring that preclinical data is relevant and informative for clinical trial design. who.int

A key aspect of translational research is the use of biomarkers that are applicable in both preclinical models and human subjects. ncats.io This allows for a more direct comparison of a drug's activity across species. For example, a biomarker assay developed and validated in a xenograft model can then be applied in early-phase clinical trials to confirm the mechanism of action in patients. ncats.io This approach enhances the confidence in advancing a drug candidate through development.

Metabolism Research of Bisfenazone: in Vitro and Preclinical in Vivo Investigations

Computational Chemistry and Chemoinformatics in Bisfenazone Drug Discovery Research

Virtual Screening Methodologies for Target Identification and Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net In the context of bisfenazone, virtual screening can be employed in two primary ways: ligand-based and structure-based screening.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. If a set of molecules with known activity against a particular target is available, their chemical features can be used to build a model to screen large databases for compounds with similar properties.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be a powerful tool. riken.jp This approach involves docking candidate molecules into the binding site of the target protein and estimating the strength of the interaction. For this compound, if a potential protein target has been identified and its structure elucidated (e.g., through X-ray crystallography or NMR), SBVS can be used to screen for derivatives or other compounds that are predicted to bind with high affinity. researchgate.net

Reverse virtual screening is another valuable technique where the objective is to identify the potential protein targets of a known active compound like this compound. frontiersin.org This "target fishing" approach can help to elucidate the mechanism of action of a drug and identify potential off-target effects.

Molecular Docking and Binding Affinity Prediction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govresearchgate.net In drug discovery, it is used to predict how a small molecule like this compound and its analogs might interact with a target protein at the atomic level. europeanreview.org This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

The process of molecular docking involves two main steps:

Posing: Generating a variety of possible binding orientations and conformations of the ligand within the protein's binding site.

Scoring: Evaluating the "goodness" of each pose using a scoring function, which estimates the binding affinity (the strength of the interaction).

The binding affinity is often expressed as the binding energy or the inhibition constant (Ki). A lower binding energy or Ki value generally indicates a stronger and more favorable interaction. The accuracy of binding affinity prediction is a significant challenge in computational chemistry, and various scoring functions have been developed to address this. nih.govnih.gov

Recent advances have seen the application of machine learning and deep learning techniques to develop more accurate scoring functions for binding affinity prediction. nih.govfrontiersin.org These methods learn from large datasets of known protein-ligand complexes and their experimental binding affinities to create predictive models that can outperform traditional scoring functions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. ebsco.comnih.gov MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com This allows researchers to observe the conformational changes that occur when a ligand like this compound binds to its target protein. chemcomp.com

Key insights that can be gained from MD simulations in this compound research include:

Conformational Flexibility: Both the ligand and the protein are flexible, and their conformations can change upon binding. MD simulations can reveal these changes and help to understand how they contribute to the binding process. mdpi.com

Binding Stability: By simulating the protein-ligand complex over a period of time, researchers can assess the stability of the binding pose predicted by molecular docking. rsc.org

Binding Kinetics: MD simulations can provide insights into the rates of association (kon) and dissociation (koff) of a ligand from its target. These kinetic parameters are often more relevant to a drug's in vivo efficacy than binding affinity alone.

The results of MD simulations are often analyzed using metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to quantify the stability and flexibility of the system. mdpi.com

De Novo Drug Design Approaches Utilizing this compound Scaffolds

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties from scratch. nih.govethz.ch When applied to this compound, this approach can be used to design new molecules that retain the core this compound scaffold but have modified side chains or other chemical features. The goal is to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties. nih.gov

There are two main approaches to de novo design:

Fragment-based: This method involves assembling small molecular fragments in the binding site of the target protein.

Atom-based: This approach builds molecules atom by atom within the binding site. nih.gov

Recently, deep learning methods, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), have been applied to de novo drug design. nih.gov These models can learn the underlying patterns in large datasets of known molecules and then generate new, chemically valid structures. For this compound, a generative model could be trained on a library of known active compounds to produce novel derivatives that are likely to have similar activity. unibe.charxiv.org

Chemoinformatic Analysis of this compound Chemical Space

Chemoinformatics applies informatics methods to solve chemical problems. eujournal.orgresearchgate.net In the context of this compound, chemoinformatic analysis can be used to explore the "chemical space" of its derivatives. rsc.orgnih.gov Chemical space is a concept used to represent the vast number of possible small molecules. By analyzing the structural and physicochemical properties of a set of this compound analogs, researchers can understand the diversity of the compounds and identify areas of the chemical space that have not yet been explored. broadinstitute.orgnih.gov

Key chemoinformatic tools and techniques include:

Molecular Descriptors: These are numerical values that encode the chemical information of a molecule. They can be used to quantify properties such as size, shape, lipophilicity, and electronic properties.

Similarity Searching: This technique is used to find molecules in a database that are similar to a query molecule, such as this compound. The Tanimoto coefficient is a commonly used similarity index. nih.gov

Clustering: This method groups molecules based on their similarity, which can help to identify structurally related series of compounds.

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to visualize the chemical space of a set of molecules in two or three dimensions. nih.gov

These analyses can help guide the synthesis of new this compound derivatives by identifying promising areas of chemical space to explore. u-strasbg.fr

Application of Machine Learning and Artificial Intelligence in this compound Research

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov ML algorithms, such as random forests and support vector machines, can be used to build highly predictive QSAR models for this compound derivatives. nih.govuio.no

Predictive Modeling: AI and ML can be used to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential off-target effects. nih.gov

Generative Models for Drug Design: As mentioned in the de novo design section, AI-powered generative models can design novel this compound analogs with desired properties. nih.gov

Image Analysis: In cellular imaging-based assays, ML algorithms can be used to automatically analyze images and quantify the effects of this compound on cells.

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost of developing new drugs based on the this compound scaffold. nih.govwikipedia.org

Advanced Analytical Methodologies for Bisfenazone Characterization and Quantification in Research Matrices

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Identity Confirmation

The purity and identity of Bisfenazone, a chemical compound with the molecular formula C25H29N5O2, can be rigorously assessed using chromatographic techniques. medkoo.com High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method development would involve selecting a suitable stationary phase, such as a C18 reversed-phase column, and optimizing the mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, to achieve optimal separation of this compound from any impurities. jasco-global.comresearchgate.net The detector, commonly a UV-Vis detector, would be set at a wavelength where this compound exhibits maximum absorbance to ensure high sensitivity. nih.gov For instance, a starting point for method development could involve a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape, at a flow rate of around 1 mL/min. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity and identity confirmation, particularly for volatile or semi-volatile compounds. For a compound like this compound, a derivatization step might be necessary to increase its volatility and thermal stability for GC analysis. nih.gov The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, which serves as a molecular fingerprint for identification. tamuc.edu

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound and would require optimization.

Mass Spectrometry-Based Methods for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is indispensable for the structural elucidation and quantitative analysis of this compound. When coupled with a separation technique like HPLC or GC, it provides high specificity and sensitivity. For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum, generated through techniques like electron ionization (EI) or electrospray ionization (ESI), provides crucial information about the compound's structure. tamuc.edulibretexts.org In EI-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. chromatographyonline.com Analysis of these fragments helps in piecing together the molecular structure.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often the method of choice, especially for complex matrices. nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of this compound), its fragmentation, and the monitoring of a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the sensitivity and selectivity of the analysis. sigmaaldrich.com

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Molecular Fingerprinting

Spectroscopic techniques provide a "molecular fingerprint" of this compound, offering detailed information about its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the this compound molecule. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a detailed map of the hydrogen and carbon framework. google.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, such as C=O (carbonyl), C-N (carbon-nitrogen), and aromatic C-H bonds. orgchemboulder.comuc.edu The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule, making it valuable for identification. oregonstate.edu

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the compound. bioglobax.com The UV-Vis spectrum of this compound would likely show absorbance in the UV region due to its aromatic rings and other conjugated systems. rsc.org The absorbance value is directly proportional to the concentration, which forms the basis for quantitative analysis using this technique.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methyl groups, and other protons in the structure. |

| ¹³C NMR | Signals for each unique carbon atom, including those in carbonyl groups and aromatic rings. |

| IR (cm⁻¹) | Bands for C=O stretching, C-N stretching, aromatic C-H stretching, and other characteristic vibrations. uomustansiriyah.edu.iq |

| UV-Vis (nm) | λmax values corresponding to the electronic transitions within the conjugated systems of the molecule. |

This table provides a generalized expectation of spectroscopic data for this compound.

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Sample Analysis

The development of bioanalytical methods is crucial for studying the behavior of this compound in biological systems. These methods are essential for quantifying the compound in various biological matrices such as plasma, urine, and tissue homogenates during in vitro experiments and preclinical in vivo studies. au.dkmdpi.com The process begins with creating a procedure to accurately and reliably identify and quantify the analyte in a complex biological matrix. europa.eu

A key challenge in bioanalytical method development is the efficient extraction of the analyte from the matrix while removing interfering substances. mdpi.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). europa.eu The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix. bebac.at

Chromatographic techniques, particularly LC-MS/MS, are the gold standard for bioanalysis due to their high sensitivity, selectivity, and throughput. au.dk Method development involves optimizing the chromatographic conditions to separate this compound from endogenous matrix components and any potential metabolites.

Trace Analysis and Detection Limits in Complex Biological and Environmental Media

The ability to detect and quantify trace levels of this compound in complex matrices like biological fluids and environmental samples is critical for exposure and safety assessments. mdpi.com The complexity of these matrices, which contain numerous endogenous compounds, can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Therefore, highly sensitive and selective analytical methods are required.

Achieving low limits of detection (LOD) and limits of quantification (LOQ) is a primary goal. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mayocliniclabs.compeerj.com For trace analysis, sample preparation often includes a pre-concentration step to increase the analyte concentration to a level that is detectable by the instrument. mdpi.com

Techniques like GC-MS/MS and LC-MS/MS are well-suited for trace analysis due to their inherent sensitivity and selectivity. nih.gov For instance, methods have been developed for other bisphenols in urine with LODs in the sub-μg/L range. nih.gov Similar levels of sensitivity would be the target for this compound analysis in biological and environmental monitoring.

Table 3: Key Parameters in Trace Analysis of this compound

| Parameter | Description | Typical Target |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | ng/mL or µg/L range |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | ng/mL or µg/L range |

| Matrix Effect | The alteration of analyte ionization due to co-eluting matrix components. | Minimized through effective sample cleanup and use of internal standards. |

| Recovery | The percentage of the analyte that is successfully extracted from the matrix. | Typically >85% |

Method Validation and Quality Control in Analytical Studies

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. qualifyze.com It is a regulatory requirement and ensures the reliability and reproducibility of the data. lcms.cz The validation process involves evaluating several key parameters as defined by guidelines from organizations like the International Council for Harmonisation (ICH). ich.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. ich.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. peerj.com

Quality control (QC) samples are analyzed at various concentrations alongside the study samples to ensure the validity of the results. nih.gov A validation report is generated that summarizes the findings of the validation studies. researchgate.net

Environmental Fate and Behavior Research of Bisfenazone

Biodegradation and Abiotic Degradation Pathways in Environmental Compartments

The breakdown of chemical compounds in the environment occurs through both biological (biotic) and non-biological (abiotic) processes.

Biodegradation: Microorganisms such as bacteria and fungi play a crucial role in the degradation of organic compounds. nih.gov The rate and extent of biodegradation depend on the compound's chemical structure and the presence of suitable microbial populations. mdpi.comresearchgate.net For compounds like bisphenols, aerobic degradation (in the presence of oxygen) is generally more rapid than anaerobic degradation (in the absence of oxygen). nih.govenviro.wiki In river sediments, the aerobic degradation of Bisphenol A (BPA) was significant, with remaining percentages dropping to as low as 3.5% after 5 days, while anaerobic degradation was negligible even after 140 days. nih.gov The process often involves the stepwise breakdown of the molecule through enzymatic reactions. researchgate.netnih.gov For aromatic hydrocarbons, this typically begins with the addition of oxygen by oxygenase enzymes, leading to the formation of intermediates like catechols, which then undergo ring cleavage. enviro.wikinih.gov

Abiotic Degradation: Abiotic degradation pathways include processes like hydrolysis and photolysis. researchgate.net Hydrolysis is the breakdown of a chemical due to reaction with water, and its rate can be significantly influenced by pH. fao.org Photolysis is degradation caused by light energy. The effectiveness of these processes depends on the chemical's structure and environmental conditions. researchgate.net For some compounds, abiotic degradation can be a significant dissipation route, while for others, biotic processes are more dominant. researchgate.net

It is likely that Bisfenazone undergoes both biotic and abiotic degradation. Its degradation in soil and water would likely involve microbial action, potentially leading to the formation of various metabolites before eventual mineralization to carbon dioxide. nih.gov

Sorption and Leaching Studies in Soil and Aquatic Systems

Sorption, the process of a chemical binding to soil particles, is a critical factor influencing its mobility and availability in the environment. scirp.orgirost.ir

Sorption: The extent of sorption is influenced by the chemical's properties and the soil's characteristics, particularly its organic matter and clay content. irost.irirost.ir Compounds with high sorption coefficients (Koc) tend to bind strongly to soil and are less mobile. nepc.gov.au For instance, BPA has been classified as having low mobility in various soils due to its sorption behavior, with Koc values ranging from 636 to 931. nih.gov The sorption process controls the amount of a chemical that is available for other processes like leaching and degradation. irost.ir

Leaching: Leaching is the downward movement of a chemical through the soil profile with water. scirp.org Chemicals with low sorption and high water solubility are more prone to leaching and have a higher potential to contaminate groundwater. iastate.edu The leaching potential of a pesticide is often assessed using its sorption coefficient and half-life. usda.gov Studies on various herbicides have shown that those with low sorption are categorized as likely leachers. usda.gov Given that BPA is considered to have low mobility, it is expected that this compound, with a similar core structure, would also exhibit limited leaching potential. nih.gov

The following table summarizes the expected sorption and leaching behavior of this compound based on analogous compounds.

| Parameter | Expected Behavior for this compound | Influencing Factors |

| Sorption | Moderate to high sorption to soil and sediment. | Soil organic matter content, clay content, chemical structure. irost.irirost.ir |

| Leaching | Low potential for leaching into groundwater. | High sorption, low water solubility. scirp.orgiastate.edu |

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is the buildup of a chemical in an organism from all routes of exposure, including water, food, and sediment. ecetoc.orgresearchgate.net

The potential for a chemical to bioaccumulate is often related to its lipophilicity (affinity for fats), commonly expressed as the octanol-water partition coefficient (log Kow). ecetoc.orgclu-in.org Substances with a high log Kow are more likely to accumulate in the fatty tissues of organisms. ecetoc.org However, bioaccumulation is a complex process also influenced by the organism's ability to metabolize and eliminate the substance. clu-in.org

Research on bisphenols and benzophenone (B1666685) UV filters in raptor tissues has shown that these compounds can bioaccumulate, with concentrations varying across different tissues and species. nih.govau.dk For example, in white-tailed eagles, the preen gland showed higher concentrations of these contaminants compared to the liver and kidney, suggesting a potential excretory role. nih.govau.dk Bioaccumulation factors (BAF) and bioconcentration factors (BCF) are used to quantify the bioaccumulation potential. researchgate.netnih.gov A BCF value above 1,000 is often considered a trigger for further assessment of risks to predators. ecetoc.org

Given its structural similarities to bisphenols, this compound may have a potential for bioaccumulation in aquatic and terrestrial organisms.

Environmental Transport and Distribution Modeling

Mathematical models are used to predict the movement and distribution of chemicals in the environment. epa.govwiley.com These models integrate information on a chemical's properties with environmental parameters to estimate its concentration in different compartments like air, water, and soil. epa.govrsc.org

Reactive transport models can simulate processes like advection, dispersion, sorption, and degradation to predict the fate of contaminants in groundwater. copernicus.orgmdpi.com For atmospheric transport, models like GEOS-Chem can simulate the long-range transport and deposition of chemicals and their degradation products. rsc.org These modeling tools are essential for assessing the potential exposure of ecosystems and human populations to chemical contaminants. mdpi.com The environmental distribution of this compound would be influenced by its partitioning between soil, water, and air, as well as its degradation rates in each of these media.

Persistence Assessment and Half-Life Determination in Various Environmental Matrices

Persistence refers to the length of time a chemical remains in the environment. It is often quantified by its half-life (T1/2), the time it takes for 50% of the initial amount to disappear. usu.edu

A chemical's half-life can vary significantly depending on the environmental matrix (soil, water, sediment) and conditions such as temperature, pH, and microbial activity. usu.edu For example, the herbicide bifenthrin (B131952) has a soil half-life ranging from 122 to 345 days. nepc.gov.au In contrast, studies on BPA in soil showed a rapid dissipation, with a half-life of less than 3 days, primarily due to the formation of bound residues. nih.gov In river sediment, the aerobic degradation half-life of some emerging contaminants can be as short as 21 days, while others can persist for months. ifremer.fr

The persistence of this compound would need to be experimentally determined in different environmental matrices to accurately assess its long-term environmental impact. Based on data for structurally similar compounds, a range of persistence levels is possible.

| Environmental Matrix | Expected Persistence of this compound | Factors Affecting Half-Life |

| Soil | Potentially short to moderate half-life. | Microbial activity, soil type, temperature, moisture. nih.govusu.edu |

| Water | Variable, dependent on conditions. | pH, sunlight (photolysis), microbial populations. fao.org |

| Sediment | Potentially longer half-life, especially under anaerobic conditions. | Oxygen availability, organic matter content. nih.govdmu.dk |

Emission Analysis from Production and Waste Streams

Emissions of chemical compounds can occur during their production, use, and disposal. iscc-system.orgepa.gov Waste streams from manufacturing processes and the disposal of products containing the chemical are potential sources of environmental contamination. unep.org

Emerging Research Directions and Interdisciplinary Perspectives for Bisfenazone

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Bisfenazone Research

The advancement of high-throughput "omics" technologies offers a powerful lens through which to re-examine the biological effects of established compounds like this compound. gfbs-home.de These approaches provide a holistic view of molecular changes within a biological system following exposure to a substance. nih.gov

Metabolomics: This field involves the comprehensive analysis of small molecules (metabolites) within a cell, tissue, or organism. Untargeted metabolomics, in particular, can identify a wide array of metabolic perturbations associated with a compound's administration. nih.gov For this compound, a metabolomics-based approach could:

Identify the specific metabolic pathways it modulates.

Uncover its metabolites and degradation products in various biological systems.

Reveal off-target effects by detecting unexpected changes in metabolic profiles.

A study on the related bisphenols (BPA and BPF) utilized high-resolution metabolomics to identify significant perturbations in aromatic amino acid metabolism, steroid biosynthesis, and xenobiotic metabolism in response to exposure. nih.gov A similar methodology applied to this compound could provide unprecedented insight into its metabolic impact.

Proteomics: This is the large-scale study of proteins, their structures, and their functions. nih.gov Mass spectrometry-based proteomics can identify the protein targets of a drug and characterize how the compound alters protein expression and interaction networks. nih.gov In this compound research, proteomics could be instrumental in:

Confirming its primary molecular targets.

Discovering novel protein-binding partners.

Understanding the downstream effects on protein signaling cascades and cellular processes.

The integration of multiple omics datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics) can provide a powerful, multi-layered view of a compound's activity, paving the way for personalized medicine and more accurate predictions of therapeutic response. frontiersin.org

Systems Biology Approaches to Understand this compound Interactions

Systems biology seeks to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. numberanalytics.com By integrating experimental data from omics technologies with computational modeling, systems biology can simulate and predict how a compound like this compound affects cellular networks. numberanalytics.comnumberanalytics.com

Key aspects of a systems biology approach include:

Network Analysis: Mapping the complex web of interactions between genes, proteins, and metabolites that are affected by this compound. This can reveal how the compound's effects propagate through cellular signaling pathways. numberanalytics.com

Computational Modeling: Developing mathematical models to simulate the dynamic behavior of biological systems in response to this compound. numberanalytics.com This can help in understanding the dose-dependent effects and predicting potential therapeutic outcomes or toxicities.

Holistic Understanding: Moving beyond a one-drug, one-target paradigm to appreciate how this compound may influence entire modules of cellular function. numberanalytics.com

The International Conference on Systems Biology of Human Disease (SBHD) highlights the importance of such approaches in understanding disease and developing new therapies. hidih.org Applying these principles to this compound research would enable a more profound comprehension of its mechanism of action and its impact on cellular physiology and pathophysiology. hua.gr

Exploration of Novel Biological Functions (beyond initial characterization)

While this compound is classified as an analgesic, its full spectrum of biological activity may be broader. who.int Modern drug repurposing strategies often use large-scale screening methods to identify new applications for existing compounds.

A notable example comes from a 2020 study that performed a large-scale virtual screening of a drug database to find potential inhibitors of a key SARS-CoV-2 enzyme, the 2'-O-ribose methyltransferase (nsp16). semanticscholar.org This enzyme is critical for viral replication and its ability to evade the host's immune system. semanticscholar.org In this screening, this compound was identified as one of the top-ranking potential inhibitors based on its predicted binding affinity to the enzyme. semanticscholar.org

This finding, though computational, points toward a potential antiviral function for this compound, a role entirely distinct from its known analgesic properties. Further experimental validation is required, but this discovery highlights how advanced screening methods can uncover novel biological functions for previously characterized molecules.

Table 1: Potential Drug Candidates Identified Through Virtual Screening for SARS-CoV-2 Main Protease

This table showcases a selection of compounds, including this compound, identified in a virtual screening study as having high binding affinity with the main protease (Mpro) of SARS-CoV-2, suggesting potential for drug repositioning.

| Drug Name | Drug Type | Classification |

| This compound | Preclinical | Anti-inflammatory |

| Praziquantel | Approved | Anti-infective |

| Tipentosin | Clinical | Cardiovascular |

| Entrectinib | Approved | Antineoplastic |

| Hesperidin | Preclinical | Cardiovascular |

Source: Adapted from research on repurposing therapeutics for SARS-CoV-2. semanticscholar.orgnih.gov

Development of this compound-based Probes for Advanced Biological Research

Chemical probes are small molecules used to study and manipulate biological systems by selectively modulating the function of a specific protein target. caymanchem.com If this compound is found to bind with high affinity and selectivity to a particular protein, it could serve as a scaffold for the development of powerful research tools.

The process of developing a this compound-based probe could involve:

Structural Modification: Synthetically modifying the this compound structure to incorporate a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling. mdpi.com